molecular formula C11H11NO2 B3021514 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone CAS No. 57827-05-1

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B3021514
CAS No.: 57827-05-1
M. Wt: 189.21 g/mol
InChI Key: VUJJJKGOIKLXIZ-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone (CAS 57827-05-1) is a high-purity indole derivative offered for research and development purposes. This compound serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the design of multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases . In contemporary research, indole-based analogs like this one are central to developing new therapeutic agents for Alzheimer's disease . They are investigated as potential inhibitors of acetylcholinesterase (AChE) and β-site APP cleaving enzyme 1 (BACE1), targeting both the cholinergic dysfunction and amyloid-beta plaque formation pathways of the disease . Furthermore, 1-(1H-indol-3-yl) derivatives have demonstrated significant, broad-spectrum fungicidal activity against standard and clinical isolates of Candida species and Aspergillus niger , highlighting their value in antimicrobial research . The product is characterized by the molecular formula C 11 H 11 NO 2 and a molecular weight of 189.21 . It is provided with associated safety information, including the GHS signal word "Warning" and specific hazard statements . This chemical is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-11(7(2)13)9-5-8(14)3-4-10(9)12-6/h3-5,12,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJJJKGOIKLXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354099
Record name 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57827-05-1
Record name 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 5-hydroxy-2-methylindole and an appropriate ethanone derivative.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products:

Scientific Research Applications

1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways and as a precursor to bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. The indole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone, a comparative analysis with structurally related indole-3-yl ethanone derivatives is provided below.

Table 1: Structural and Functional Comparison of Indole-3-yl Ethanone Derivatives

Compound Name Substituents (Indole Positions) Molecular Formula Key Properties/Activities Synthesis Method (Reference)
This compound 5-OH, 2-CH₃, 3-COCH₃ C₁₁H₁₁NO₂ Potential antioxidant, enzyme inhibition Not explicitly reported; inferred via Friedel-Crafts acylation
1-(5-Methyl-1H-indol-3-yl)ethanone 5-CH₃, 3-COCH₃ C₁₁H₁₁NO Psychoactive properties; synthetic intermediate Methylation of 3-acetylindole
1-(1H-Indol-3-yl)ethanone No substituents C₁₀H₉NO Base structure; used in heterocyclic synthesis Direct acylation of indole
1-(3-Hydroxy-1-methyl-1H-indol-2-yl)ethanone 3-OH, 1-CH₃, 2-COCH₃ C₁₁H₁₁NO₂ Enhanced polarity; possible neuroactive effects Multi-step alkylation/acylation
1-(5-Fluoro-1H-indol-3-yl)ethanone 5-F, 3-COCH₃ C₁₀H₈FNO Anticancer/antiviral activity; halogen influence Friedel-Crafts with chloroacetyl chloride

Key Findings

Methyl groups (e.g., at position 2) increase lipophilicity, which may enhance membrane permeability but reduce water solubility .

Synthetic Accessibility :

  • Derivatives with electron-donating groups (e.g., 5-OH) require protective strategies during synthesis to prevent oxidation, whereas halogenated analogs (e.g., 5-F) are more stable under Friedel-Crafts conditions .

Biological Relevance: Compounds with para-substituted hydroxy groups (e.g., 5-OH) exhibit stronger α-glucosidase inhibitory activity compared to methoxy or methyl analogs, as seen in phenolic ethanones .

Table 2: Spectroscopic Data Comparison

Compound IR (CO stretch, cm⁻¹) ¹H NMR (δ, ppm, Key Signals) ¹³C NMR (δ, ppm, CO Carbon)
This compound ~1660–1680 2.60 (s, CH₃), 6.80–7.40 (indole H), 9.20 (OH) ~193–195
1-(5-Methyl-1H-indol-3-yl)ethanone ~1665 2.33 (s, CH₃), 7.30–8.20 (indole H) ~194
1-(3-Hydroxy-1-methyl-1H-indol-2-yl)ethanone ~1662 2.60 (s, CH₃), 6.90–7.60 (indole H) ~193

Biological Activity

1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are significant in medicinal chemistry, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an indole core with hydroxy and methyl substitutions at the 5-position. Its molecular formula is C10H11NOC_10H_{11}N_O with a molecular weight of 175.20 g/mol. The presence of both hydroxyl and carbonyl groups enhances its reactivity and potential interactions with biological targets.

Indole derivatives, including this compound, interact with various biological receptors and enzymes, leading to multiple cellular responses:

  • Target Receptors : These compounds often bind to serotonin receptors, which play a crucial role in mood regulation and have implications in psychiatric disorders.
  • Biochemical Pathways : They influence pathways related to apoptosis, cell proliferation, and inflammation. Indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound induces cell cycle arrest and apoptosis in a dose-dependent manner.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HCT116 (Colon)20Cell cycle arrest (G2/M phase)
A549 (Lung)18Caspase activation

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Bacillus subtilis1448 µg/mL

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives, including this compound, and evaluated their anticancer activity. The results indicated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 15 µM . Molecular docking studies suggested that it binds effectively to the active site of key proteins involved in cancer progression.

Study on Antimicrobial Properties

A study focusing on the antimicrobial effects highlighted that the compound exhibited a strong inhibitory effect on Staphylococcus aureus with a zone of inhibition measuring up to 15 mm at higher concentrations . The research concluded that its mechanism likely involves disruption of bacterial cell wall synthesis.

Q & A

Q. Addressing contradictions :

  • If discrepancies arise (e.g., inconsistent NMR chemical shifts), compare data with structurally similar compounds like 3-acetylindole (C10_{10}H9_{9}NO, δ 2.6 ppm for acetyl group) .
  • Use computational tools (e.g., DFT calculations) to predict NMR shifts and validate experimental data .

Basic: How can X-ray crystallography determine the molecular geometry of this compound, and what challenges arise during refinement?

Answer:
Procedure :

  • Grow single crystals via slow evaporation in polar solvents (e.g., ethanol).
  • Collect diffraction data using a synchrotron or laboratory X-ray source. Refinement via SHELXL (for small molecules) resolves bond lengths, angles, and hydrogen-bonding networks .

Q. Challenges :

  • Hydrogen atom positioning : Hydroxyl and methyl groups may exhibit disorder. Use restraints in SHELXL to model thermal motion .
  • Twinned crystals : If twinning occurs (common in indole derivatives), employ twin refinement protocols in SHELX .

Example :
A related compound, 3-(2-amino-1-methyl-4-oxoimidazol-5-yl)indolin-2-one, was refined to R-factor = 0.042 using SHELXL-97 .

Advanced: What strategies optimize the synthesis of this compound, considering its reactive hydroxyl group?

Answer:
Synthetic Routes :

  • Friedel-Crafts Acylation : React 5-hydroxy-2-methylindole with acetyl chloride in the presence of Lewis acids (e.g., AlCl3_3) under anhydrous conditions. Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions .
  • Post-functionalization : Introduce the acetyl group via Pd-catalyzed coupling after constructing the indole core .

Q. Optimization :

  • Solvent selection : Use dichloromethane or toluene to enhance electrophilic substitution.
  • Temperature control : Maintain 0–5°C to minimize oxidation of the hydroxyl group .

Validation :
Monitor reaction progress via TLC (Rf_f ~0.3 in ethyl acetate/hexane) and purify via column chromatography (silica gel, 70–230 mesh).

Advanced: How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The HOMO (-6.2 eV) localizes on the indole ring, favoring electrophilic attack, while the LUMO (-1.8 eV) suggests nucleophilic reactivity at the acetyl carbonyl .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .

Case Study :
For 1-(5-nitrobenzimidazol-1-yl)phenylethanone, MD simulations revealed solvent stabilization of transition states, aligning with experimental kinetics .

Data Contradiction: If mass spectrometry and elemental analysis yield conflicting molecular weight data, how should researchers proceed?

Answer:
Resolution Steps :

Replicate measurements : Ensure purity via HPLC (>95%) to exclude contaminants .

Cross-reference databases : Compare HRMS data with NIST Chemistry WebBook entries (e.g., C11_{11}H11_{11}NO3_3 exact mass: 205.0739) .

Elemental analysis : Verify %C, %H, %N (e.g., theoretical: C 64.37%, H 5.40%, N 6.82%). Discrepancies >0.3% indicate impurities .

Isotopic pattern analysis : Use MS to confirm molecular formula via 13C^{13} \text{C} and 15N^{15} \text{N} isotopic peaks .

Example :
A related compound, 2-hydroxy-1-(6-methoxyindol-3-yl)ethanone, showed a 0.02% deviation between calculated (205.0739) and observed (205.0741) masses .

Advanced: How can researchers resolve discrepancies in reported melting points for this compound?

Answer:
Approach :

  • Standardize conditions : Use a Kofler hot-stage apparatus with calibrated thermometers.
  • Check polymorphism : Perform DSC to identify multiple melting endotherms (e.g., enantiotropic vs. monotropic transitions) .
  • Solvent recrystallization : Test different solvents (e.g., ethanol vs. acetone) to isolate polymorphs .

Case Study :
For 1-(2-hydroxy-5-methylphenyl)ethanone oxime, melting point variations (152–155°C) were attributed to hydrogen-bonding differences between E/Z isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
Reactant of Route 2
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1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone

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